molecular formula C15H20N2O2 B5213858 (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

Cat. No. B5213858
M. Wt: 260.33 g/mol
InChI Key: OQUCZJDESUEWJP-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, also known as MIM-1, is a synthetic compound that has gained interest in the scientific community for its potential use in drug development. MIM-1 is a selective inhibitor of the protein-protein interaction between MDM2 and p53, which is involved in the regulation of cell division and apoptosis.

Mechanism of Action

(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the formation of the MDM2-p53 complex, leading to the stabilization and activation of p53. Activated p53 induces the expression of genes involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have demonstrated that (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol induces apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have shown that (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol inhibits tumor growth in mouse models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is its selectivity for the MDM2-p53 interaction, which reduces the potential for off-target effects. However, (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity. In addition, the high cost of synthesis may limit its use in large-scale experiments.

Future Directions

Future research on (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol could focus on optimizing its pharmacokinetics and toxicity profile, as well as exploring its potential use in combination with other cancer therapies. In addition, the development of more efficient synthesis methods could make (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol more accessible for research and drug development. Finally, the identification of biomarkers that predict response to (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol could improve patient selection for clinical trials.

Synthesis Methods

The synthesis of (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol involves a series of chemical reactions that start with the reaction of 4-methoxybenzaldehyde with 1-methyl-2-propyl-1H-imidazole-5-carbaldehyde to form the intermediate product, (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been studied extensively for its potential use in cancer therapy. The protein-protein interaction between MDM2 and p53 is disrupted in many types of cancer, leading to the inactivation of p53 and the promotion of tumor growth. (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to selectively inhibit this interaction, leading to the reactivation of p53 and the induction of apoptosis in cancer cells.

properties

IUPAC Name

(4-methoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-5-14-16-10-13(17(14)2)15(18)11-6-8-12(19-3)9-7-11/h6-10,15,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUCZJDESUEWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1C)C(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

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